2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It features a cyclopropane ring attached to a carboxylic acid group and a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation and carboxylation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes[][6].
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxamide
- 2-(5-Methylpyridin-2-yl)cyclopropane-1-methanol
- 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylate
Uniqueness
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a 5-methylpyridin-2-yl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-9(11-5-6)7-4-8(7)10(12)13/h2-3,5,7-8H,4H2,1H3,(H,12,13) |
InChI Key |
YFEQCULRLLUFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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